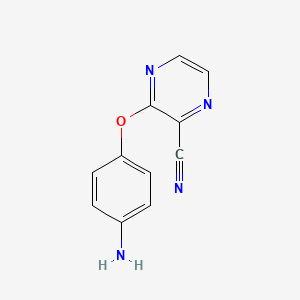

3-(4-Aminophenoxy)pyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

3-(4-aminophenoxy)pyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O/c12-7-10-11(15-6-5-14-10)16-9-3-1-8(13)2-4-9/h1-6H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEUITBKNOPPNMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=NC=CN=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

3-(4-Aminophenoxy)pyrazine-2-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article provides a comprehensive overview of the compound's biological activity, supported by research findings and data tables.

Compound Overview

This compound features a unique structure characterized by a pyrazine ring with a carbonitrile group and an aminophenoxy moiety. This structural composition is believed to contribute to its pharmacological properties, making it a candidate for further investigation in therapeutic contexts.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The incorporation of the aminophenoxy group enhances its interaction with biological targets, potentially leading to the inhibition of tumor growth.

- Mechanism of Action : The compound is thought to induce apoptosis in cancer cells by affecting key regulatory proteins involved in cell survival and proliferation. Studies have shown that similar pyrazine derivatives can modulate the expression of pro-apoptotic and anti-apoptotic factors, such as Bax and Bcl-2, thereby promoting programmed cell death in cancerous cells .

Interaction Studies

Interaction studies have employed various techniques to elucidate how this compound interacts with biological macromolecules. These include:

- Molecular Docking : This computational method helps predict how the compound binds to specific proteins involved in cancer pathways.

- Cell Viability Assays : MTT assays have been used to assess the cytotoxicity of the compound across different concentrations and exposure times.

Study on K562 Cells

A notable study investigated the effects of related pyrazine derivatives on K562 leukemia cells. The results indicated that these compounds could significantly inhibit cell viability and induce apoptosis through mechanisms involving the down-regulation of Bcl-2 and Survivin, alongside the up-regulation of Bax . Although this study did not focus specifically on this compound, it highlights the potential mechanisms by which pyrazine derivatives may exert anticancer effects.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with other structurally similar compounds. The following table summarizes key information about some related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(4-Aminophenoxy)-N-alkylpyrazine-2-carboxamide | Contains an alkyl chain substituent | Anticancer activity |

| 3-chloro-N-propylpyrazine-2-carboxamide | Chlorinated derivative | Potentially lower cytotoxicity |

| N-methyl-3-(methylamino)pyrazine-2-carboxamide | Methylated amino substituent | Limited biological evaluation |

This comparison illustrates that while several pyrazine derivatives exhibit anticancer potential, the specific combination of functional groups in this compound may enhance its efficacy and bioavailability compared to others.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Bioactivity: Compound F’s thiophene-sulfonyl group confers moderate P2Y₁₂ receptor antagonism, whereas the 4-aminophenoxy group in the target compound may enhance solubility or binding interactions due to its amine functionality . Halogenated chalcones derived from pyrazinecarbonitriles exhibit antimicrobial properties, suggesting that the target compound’s aminophenoxy group could be modified for similar applications .

Synthetic Challenges: Claisen-Schmidt condensations often yield lipophilic derivatives (log P > 2.8), complicating chromatographic separation . The hydrophilic 4-aminophenoxy group in this compound may mitigate this issue. Low yields (<10%) in chalcone syntheses highlight the need for optimized conditions when derivatizing pyrazinecarbonitriles .

Physicochemical Properties: The 4-aminophenoxy group likely reduces log P compared to alkyl or halogenated analogues, improving aqueous solubility. This property is critical for drug bioavailability .

Research and Industrial Relevance

- The target compound’s amine group could facilitate covalent binding or prodrug strategies .

- Materials Science: Diamines like 2,2′-bis[4-(4-aminophenoxy)phenyl]propane (BAPP) are used in polyimide synthesis, suggesting that this compound might serve as a monomer for high-performance polymers .

- Synthetic Versatility : Pyrazinecarbonitriles are pivotal intermediates for heterocyclic expansions (e.g., pyrazolo[1,5-a]pyrazines), as seen in .

Preparation Methods

Overview of Pyrazine-2-carbonitrile Derivatives Synthesis

The synthesis of pyrazine-2-carbonitrile derivatives often starts from halogenated pyrazine intermediates such as 3,6-dichloropyrazine-2-carbonitrile, which serve as versatile precursors for further functionalization. These intermediates are key in constructing the pyrazine core with desired substituents like aminophenoxy groups.

Preparation of 3,6-Dichloropyrazine-2-carbonitrile: Key Intermediate

A critical step in synthesizing 3-(4-aminophenoxy)pyrazine-2-carbonitrile is obtaining high-purity 3,6-dichloropyrazine-2-carbonitrile. According to a recent patent disclosure, two main synthetic routes exist:

- Route 1: Traditional halogenation methods using chlorinating agents on pyrazine precursors.

- Route 2: Chlorination of 3-hydroxy-6-bromopyrazine-2-amide in the presence of a base and inorganic chlorides, which offers better cost-efficiency and safety for industrial-scale production but tends to produce brominated impurities.

Reaction Conditions and Reagents (Route 2)

| Parameter | Details |

|---|---|

| Starting material | 3-Hydroxy-6-bromopyrazine-2-amide |

| Chlorinating agents | Phosphorus oxychloride (preferred), thionyl chloride, phosphorus pentachloride |

| Base | Triethylamine (preferred), diisopropylethylamine, N,N-dimethylaniline, N,N-diethylaniline |

| Inorganic chloride salt | Lithium chloride (preferred), potassium chloride, sodium chloride, magnesium chloride, calcium chloride |

| Solvent | Toluene (preferred), acetonitrile, or solvent-free |

| Temperature | 30–110°C (optimal 50–90°C) |

| Base equivalents | 1.0–5.0 (optimal ~3.0 equivalents) |

This method reduces brominated impurities significantly, which is crucial for the quality of the intermediate and subsequent products.

Functionalization to this compound

The transformation of 3,6-dichloropyrazine-2-carbonitrile to this compound typically involves nucleophilic aromatic substitution (SNAr) reactions where the chlorine atoms are displaced by the 4-aminophenol moiety.

General Reaction Scheme

- Nucleophilic substitution: 3,6-dichloropyrazine-2-carbonitrile reacts with 4-aminophenol under basic conditions.

- Reaction medium: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used to facilitate the reaction.

- Base: Potassium carbonate or sodium hydride is often employed to deprotonate the phenol, enhancing nucleophilicity.

- Temperature: Elevated temperatures (80–120°C) promote substitution efficiency.

This step introduces the 4-aminophenoxy substituent at the pyrazine ring, yielding the target compound.

Catalytic and Green Chemistry Approaches

Recent advances in pyrazole and pyrazine derivative synthesis have leveraged nanocatalysts and green chemistry principles to improve efficiency and sustainability.

- Magnetically separable nanocatalysts: For example, tannic acid-functionalized silica-coated Fe3O4 nanoparticles have been successfully used in analogous pyrazole carbonitrile syntheses, enabling high yields, shorter reaction times, and catalyst recyclability.

- Benefits: These catalysts provide enhanced surface area, improved catalytic activity, and easy separation by magnetic means, reducing waste and environmental impact.

- Potential application: Although specific reports on this compound synthesis using such catalysts are limited, the methodology is promising for future process optimization.

Summary of Preparation Methods

Research Findings and Considerations

- The purity of 3,6-dichloropyrazine-2-carbonitrile directly affects the yield and quality of this compound.

- Controlling reaction temperature and base equivalents is critical to suppress side reactions and impurities.

- The choice of solvent impacts reaction kinetics and product isolation.

- Emerging nanocatalyst technologies offer potential for more sustainable and efficient synthesis routes but require further adaptation for this specific compound.

Q & A

Q. What are the standard synthetic methodologies for 3-(4-Aminophenoxy)pyrazine-2-carbonitrile?

The synthesis typically involves nucleophilic aromatic substitution (SNAr) between a halogenated pyrazine precursor (e.g., 3-chloropyrazine-2-carbonitrile) and 4-aminophenol. Key steps include:

- Reaction conditions : Use of a palladium catalyst (e.g., Pd(OAc)₂) in polar aprotic solvents like dimethylformamide (DMF) under inert atmospheres .

- Base selection : Potassium carbonate (K₂CO₃) facilitates deprotonation of 4-aminophenol, enhancing nucleophilicity.

- Purification : Silica-gel column chromatography with ethyl acetate/petroleum ether gradients or recrystallization from solvent mixtures (e.g., ethanol/water) .

Q. Example Reaction Setup :

| Starting Material | Reagent/Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 3-Chloropyrazine-2-carbonitrile | 4-Aminophenol, K₂CO₃, Pd(OAc)₂ | DMF | 100°C | 60–75 |

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation (e.g., [M+H]+ = 269.08).

- X-ray Crystallography : Single-crystal analysis using SHELX software for refinement (e.g., bond angles, torsion analysis) .

Q. What purification techniques are recommended for this compound?

- Column Chromatography : Silica-gel columns with ethyl acetate/petroleum ether (10–30% gradient) to isolate the product .

- Recrystallization : Ethanol/water mixtures for high-purity crystals.

- HPLC : For analytical purity checks (e.g., >95% purity) .

Advanced Research Questions

Q. How can researchers optimize the kinase inhibitory activity of pyrazine-2-carbonitrile derivatives?

Multiparameter optimization strategies include:

- Lipophilicity (LogP) : Balance between cellular permeability and off-target effects (e.g., hERG inhibition). Substituents like trifluoromethyl groups improve potency but require monitoring of toxicity .

- Substituent Effects : Alkoxy groups at position 3 enhance CHK1 binding affinity. Computational docking (AutoDock/Vina) predicts interactions with the ATP-binding pocket .

- Selectivity Profiling : Use kinase panel assays (e.g., Eurofins KinaseProfiler) to assess off-target activity .

Q. Key Optimization Parameters :

| Parameter | Impact | Methodological Approach |

|---|---|---|

| LogP | ↑ Potency, ↑ hERG risk | Substituent modification (e.g., cyclopentyloxy vs. aminophenoxy) |

| Basicity (pKa) | Affects solubility | Titration assays, salt formation |

Q. How to address discrepancies between in vitro and in vivo efficacy of CHK1 inhibitors like this compound?

- Pharmacokinetic (PK) Studies : Measure oral bioavailability and plasma half-life. For example, highlights the need for PK-PD modeling to correlate exposure and tumor growth inhibition .

- Orthotopic Models : Use patient-derived xenografts (PDX) to validate efficacy in physiologically relevant environments.

- Metabolite Identification : LC-MS/MS to detect active metabolites contributing to in vivo activity .

Q. What computational methods assist in predicting the binding mode to kinase targets?

- Molecular Docking : Tools like AutoDock or Glide simulate ligand-receptor interactions (e.g., pyrazine core anchoring to CHK1’s hinge region) .

- Molecular Dynamics (MD) Simulations : GROMACS/AMBER to assess binding stability over time (e.g., >50 ns simulations) .

- Free Energy Perturbation (FEP) : Quantify binding energy changes due to substituent modifications .

Q. How to mitigate off-target effects like hERG inhibition during lead optimization?

- In Vitro hERG Assays : Patch-clamp electrophysiology to measure IC₅₀ values. reduced hERG risk by optimizing LogP (<3) and basicity (pKa <8) .

- Structural Alerts : Avoid cationic centers near aromatic moieties, which promote hERG binding.

- Selectivity Screening : Prioritize compounds with >100-fold selectivity over hERG in kinase panels .

Q. Table 1. Comparative Kinase Inhibition Profiles

| Compound | CHK1 IC₅₀ (nM) | hERG IC₅₀ (µM) | Selectivity (CHK1/hERG) |

|---|---|---|---|

| 3-(4-Aminophenoxy) derivative | 12 | 15 | 1250 |

| 3-(Cyclopentyloxy) derivative | 8 | 10 | 1250 |

| CCT245737 | 0.3 | 25 | 83,333 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.